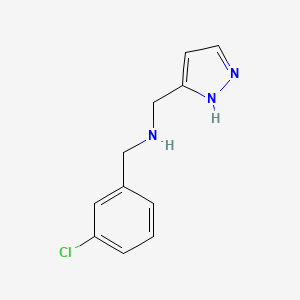
1-(3-chlorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine, also known as CPME, is a chemical compound that has been studied for its potential applications in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has been studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. 1-(3-chlorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has also been studied for its potential use as a ligand in metal-organic frameworks and as a fluorescent probe for the detection of metal ions.
Wirkmechanismus
The mechanism of action of 1-(3-chlorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine is not fully understood. It is believed to act as an agonist of the imidazoline I2 receptor, which is involved in the regulation of pain and inflammation. 1-(3-chlorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have antioxidant properties and to inhibit the production of reactive oxygen species. 1-(3-chlorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has been shown to have minimal toxicity in animal studies, with no significant adverse effects observed at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-chlorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have minimal toxicity in animal studies. 1-(3-chlorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has also been shown to have good stability and solubility in various solvents. However, there are also limitations to the use of 1-(3-chlorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine in lab experiments. Its mechanism of action is not fully understood, which limits its potential applications. 1-(3-chlorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine also has limited water solubility, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-(3-chlorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine. Further studies are needed to fully understand its mechanism of action and potential applications. 1-(3-chlorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine could be further studied as a potential drug candidate for the treatment of pain and inflammation. It could also be studied for its potential use as a ligand in metal-organic frameworks and as a fluorescent probe for the detection of metal ions. Additionally, further studies could be conducted to improve the water solubility of 1-(3-chlorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine, which would make it more versatile for use in lab experiments.
Synthesemethoden
1-(3-chlorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine can be synthesized through a multi-step process involving the reaction of 3-chlorobenzaldehyde with hydrazine hydrate, followed by the reaction of the resulting intermediate with 1H-pyrazole-5-carboxylic acid. The final product is obtained through a reduction reaction using sodium borohydride.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c12-10-3-1-2-9(6-10)7-13-8-11-4-5-14-15-11/h1-6,13H,7-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUASYNVHTLXRGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNCC2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

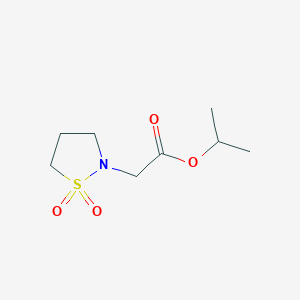

![4-[4-[(Cyclopropylamino)methyl]pyrazol-1-yl]benzonitrile](/img/structure/B7587404.png)
![N-[(2-methyl-1,3-thiazol-5-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587410.png)
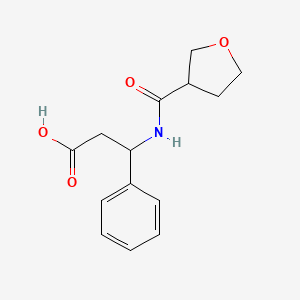
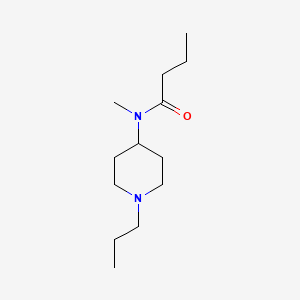
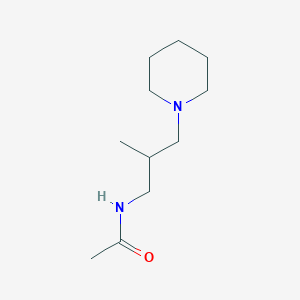
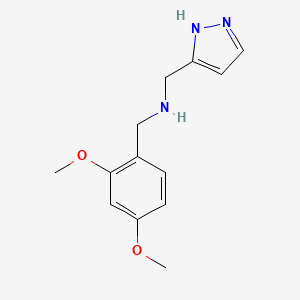
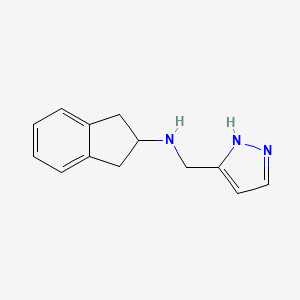


![N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587472.png)
![3-[(2-Aminobutanoylamino)methyl]benzamide](/img/structure/B7587476.png)
